molecular formula C19H22N2O6 B143072 Nitrendipine Propyl Ester CAS No. 225785-54-6

Nitrendipine Propyl Ester

Cat. No. B143072
M. Wt: 374.4 g/mol
InChI Key: UXLPJZGKAQRVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrendipine Propyl Ester is a derivative of Nitrendipine, a dihydropyridine calcium channel blocker . It is used in the treatment of arterial hypertension . Nitrendipine is an effective antihypertensive agent and differs from other calcium channel blockers in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium retentive .


Synthesis Analysis

The synthesis of Nitrendipine involves several steps, including the Michael’s addition . A method has been developed for separation of nitrendipine and its impurities of reaction partners and side reaction products by high-performance liquid chromatographic method on a RP-18 column . The mobile phase composition that provided an acceptable nitrendipine resolution, in large excess and possible impurities, in a short elution time, is methanol:water (70:30) and pH 3 .


Molecular Structure Analysis

The molecular formula of Nitrendipine Propyl Ester is C19H22N2O6 . The molecular weight is 374.4 g/mol .


Chemical Reactions Analysis

Nitrendipine undergoes photodegradation, with the generation of some photoproducts . The structural determination of two Nitrendipine photoproducts was carried out by means of electrospray ionization liquid chromatography tandem mass spectrometry (LC-ESI-MS/MS) .

Scientific Research Applications

Improvement of Bioavailability through Solid Lipid Nanoparticles

Nitrendipine, an antihypertensive drug, suffers from poor oral bioavailability due to first-pass metabolism. Research has focused on improving its bioavailability by developing nitrendipine-loaded solid lipid nanoparticles (SLN) using various lipids and surfactants. These SLNs have shown to increase bioavailability significantly, indicating their potential as carriers for lipophilic drugs like nitrendipine to minimize first-pass metabolism effects (Venishetty et al., 2007), (Manjunath & Venkateswarlu, 2006).

Pharmacokinetic Modeling Using Artificial Neural Networks

The relationship between nitrendipine plasma levels and its pharmacodynamic effects has been modeled using artificial neural networks (ANN), showing potential for optimizing drug administration and formulation for drugs with complex pharmacokinetic/pharmacodynamic relationships. This modeling can help predict the antihypertensive effect of nitrendipine from plasma concentration profiles, contributing to personalized medicine approaches (Belic et al., 2005).

pH-Dependent Gradient-Release Drug Delivery Systems

Research has also been directed towards developing novel drug delivery systems for nitrendipine that can improve its dissolution rate and extend therapeutic effects. A pH-dependent gradient-release system using solid dispersed matrix structure has been explored, showing that such systems can efficiently control the release rate of nitrendipine, optimizing its bioavailability and therapeutic efficacy (Yang et al., 2004).

Transdermal Delivery Systems

Developing matrix-type transdermal drug delivery systems (TDDS) for nitrendipine has shown promising results in enhancing drug permeation through the skin, offering an alternative route of administration to bypass first-pass metabolism and improve patient compliance. These studies emphasize the potential of transdermal systems in achieving controlled drug release and desirable mechanical properties (Gannu et al., 2007).

Chiral Synthesis for Enhanced Efficacy

The synthesis of chiral nitrendipine using chiral phase transfer catalyst has been explored, providing insights into the potential for developing more efficacious forms of the drug by focusing on specific enantiomers. This approach underlines the importance of stereochemistry in drug development and its impact on drug efficacy and safety (Wu et al., 2012).

Safety And Hazards

Nitrendipine Propyl Ester is harmful if inhaled or in contact with skin . It is suspected of damaging fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLPJZGKAQRVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrendipine Propyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.